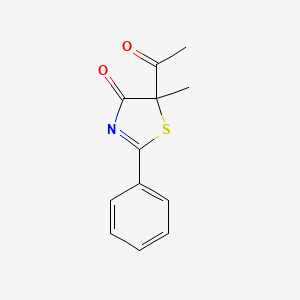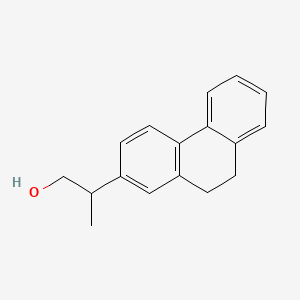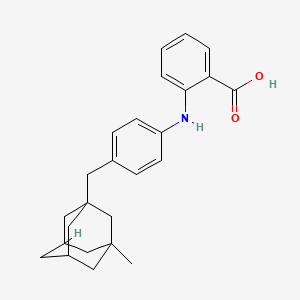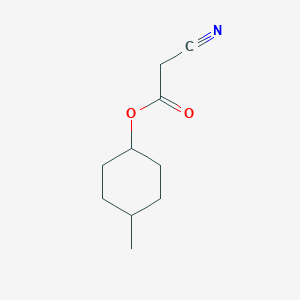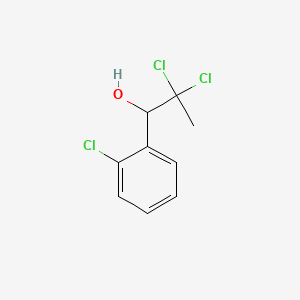![molecular formula C32H32N2O7 B14673997 3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 42926-79-4](/img/structure/B14673997.png)
3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been chemically modified to include acetyl and methoxyphenyl groups. These modifications can alter its chemical properties and biological activity, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps. One common approach is to start with thymidine and introduce the acetyl and methoxyphenyl groups through a series of protection and deprotection reactions. The acetyl group can be introduced using acetic anhydride in the presence of a base, while the methoxyphenyl group can be added using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and developing purification methods to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleoside analogs for various applications.
Mécanisme D'action
The mechanism of action of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. This makes it a potential candidate for use in antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-Acetylthymidine: Similar in structure but lacks the methoxyphenyl and diphenyl groups.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Similar but lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both acetyl and methoxyphenyl groups, which can significantly alter its chemical and biological properties compared to other thymidine analogs. These modifications can enhance its stability, increase its affinity for certain enzymes, and improve its overall efficacy in various applications .
Propriétés
Numéro CAS |
42926-79-4 |
|---|---|
Formule moléculaire |
C32H32N2O7 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C32H32N2O7/c1-21-19-34(31(37)33-30(21)36)29-18-27(40-22(2)35)28(41-29)20-39-32(23-10-6-4-7-11-23,24-12-8-5-9-13-24)25-14-16-26(38-3)17-15-25/h4-17,19,27-29H,18,20H2,1-3H3,(H,33,36,37)/t27-,28+,29+/m0/s1 |
Clé InChI |
PLWOFJRSRWJIRZ-ZGIBFIJWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



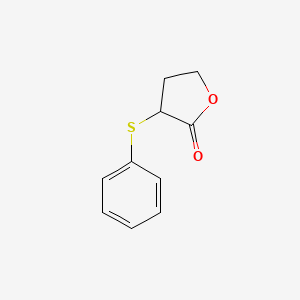

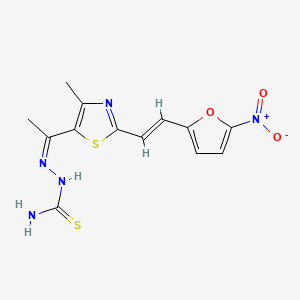
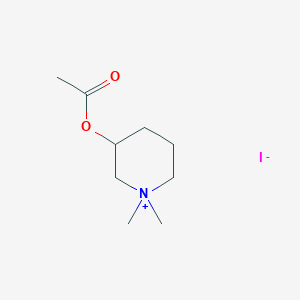

![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
